molecular formula C13H18O2S B8284039 5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

Cat. No. B8284039
M. Wt: 238.35 g/mol
InChI Key: OAPDVGOWBVNNOL-UHFFFAOYSA-N
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Patent
US08178562B2

Procedure details

3,5,5-Triethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid is prepared from 5,5-diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid by treatment with tert.-BuLi followed by ethyliodide in analogy to Example C; LC-MS: tR=1.07 min, [M+1+CH3CN]=308.14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:15][CH3:16])[CH2:14][CH2:13][C:6]2=[C:7]([C:10]([OH:12])=[O:11])[S:8][CH:9]=[C:5]2[CH2:4]1)[CH3:2].[Li][CH2:18][CH2:19]CC.C(I)C>CC#N>[CH2:18]([C:9]1[S:8][C:7]([C:10]([OH:12])=[O:11])=[C:6]2[CH2:13][CH2:14][C:3]([CH2:1][CH3:2])([CH2:15][CH3:16])[CH2:4][C:5]=12)[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(CC=2C(=C(SC2)C(=O)O)CC1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2C(=C(S1)C(=O)O)CCC(C2)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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